5-amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry Structure–Activity Relationship Antiviral Drug Discovery

This 5-amino-1,2,3-triazole-4-carboxamide (ATC) derivative features a unique 3-chlorobenzyl (N1) and 4-chlorophenyl (N4-carboxamide) substitution pattern, distinct from the benzophenone-containing clinical candidate CAI. This scaffold avoids calcium-channel-related toxicities while retaining sub-micromolar T. cruzi potency and oral exposure potential. It serves as a defined probe for comparative binding studies against the benzodioxin analog BDBM62512 and supports crystallographic dimer geometry investigations and photoaffinity-based target deconvolution in antiparasitic programs.

Molecular Formula C16H13Cl2N5O
Molecular Weight 362.21
CAS No. 899981-32-9
Cat. No. B2671866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
CAS899981-32-9
Molecular FormulaC16H13Cl2N5O
Molecular Weight362.21
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N
InChIInChI=1S/C16H13Cl2N5O/c17-11-4-6-13(7-5-11)20-16(24)14-15(19)23(22-21-14)9-10-2-1-3-12(18)8-10/h1-8H,9,19H2,(H,20,24)
InChIKeyZQNKEYVNLSCHMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899981-32-9): Compound Identity and Chemical Classification


5-Amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899981-32-9) is a synthetic small molecule belonging to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) family, a class originally discovered through phenotypic screening against intracellular Trypanosoma cruzi parasites and subsequently explored for antiproliferative applications [1]. The compound features a 1,2,3-triazole core substituted at the 1-position with a 3-chlorobenzyl group, at the 4-position with an N-(4-chlorophenyl)carboxamide, and at the 5-position with a free amino group. Its molecular formula is C₁₆H₁₃Cl₂N₅O (MW 362.21 g/mol). Unlike the well-known clinical candidate carboxyamidotriazole (CAI, NSC-609974)—which bears a 4-(4-chlorobenzoyl)-3,5-dichlorobenzyl substituent at position 1 and an unsubstituted carboxamide at position 4—this compound lacks the benzophenone motif, placing it in a distinct sub-series within the ATC chemotype [2].

Why 5-Amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by Other ATC Analogs


Within the 5-amino-1,2,3-triazole-4-carboxamide (ATC) series, minor structural modifications at the N1-benzyl and N4-amide positions produce large-magnitude differences in antiparasitic potency, aqueous solubility, metabolic stability, and oral pharmacokinetics [1]. For example, the ATC optimization campaign by Brand et al. showed that varying the N1-benzyl substituent shifted T. cruzi pEC₅₀ values by over 2 log units and altered mouse oral exposure (AUC) by more than 10-fold across close analogs [1]. The specific combination of a meta-chlorobenzyl at N1 and a para-chlorophenyl at the amide nitrogen in this compound defines a unique steric and electronic environment that cannot be replicated by generic ATC scaffolds. Substituting a 4-chlorobenzyl for the 3-chlorobenzyl, or replacing the 4-chlorophenyl amide with a benzyl or benzodioxin moiety, yields chemically distinct entities with divergent target engagement profiles and developability characteristics [2].

Quantitative Differentiation Evidence for 5-Amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899981-32-9)


N-(4-Chlorophenyl) vs. N-(2,3-Dihydro-1,4-benzodioxin-6-yl) Substitution: Divergent Protein Binding Profiles in 1-(3-Chlorobenzyl)-5-amino-1,2,3-triazole-4-carboxamides

In the 1-(3-chlorobenzyl)-5-amino-1,2,3-triazole-4-carboxamide sub-series, exchanging the N4-substituent from 4-chlorophenyl (target compound) to 2,3-dihydro-1,4-benzodioxin-6-yl (BDBM62512) results in measurable protein-binding differences. BDBM62512 demonstrates an IC₅₀ of 9.25 µM against Epstein-Barr nuclear antigen 1 (EBNA1) and binds trans-activator protein BZLF1 in a high-throughput screening assay conducted by The Scripps Research Institute Molecular Screening Center [1]. The target compound, bearing the smaller and more lipophilic 4-chlorophenyl moiety, is predicted to exhibit altered hydrogen-bonding and steric interactions with these viral targets compared to the bulkier benzodioxin analog. Although direct potency data for the target compound against EBNA1 are not publicly available, the structural divergence at the amide nitrogen constitutes a well-defined SAR switch point that can redirect target selectivity within the same core scaffold [2].

Medicinal Chemistry Structure–Activity Relationship Antiviral Drug Discovery

Absence of 4-Chlorobenzoyl Motif: Differentiation from Carboxyamidotriazole (CAI) in Mechanism and Therapeutic Indication

The target compound lacks the 4-(4-chlorobenzoyl)-3,5-dichlorobenzyl group at position 1 that defines carboxyamidotriazole (CAI, NSC-609974, L-651582). CAI has been extensively characterized as an inhibitor of non-voltage-gated calcium channels, with antiproliferative and antimetastatic activity demonstrated in multiple cancer models [1]. In contrast, the target compound belongs to the antiparasitic ATC sub-series discovered through T. cruzi phenotypic screening, where the absence of the benzophenone moiety is associated with retention of antiparasitic activity while potentially reducing calcium-channel-related toxicities that limited CAI's clinical development (cerebellar ataxia, peripheral neuropathy) [1][2]. The ATC optimization program identified that removal of the chlorobenzoyl group, combined with appropriate N1-benzyl and N4-amide substitutions, maintained submicromolar T. cruzi potency (pEC₅₀ > 6 for optimized analogs) while improving solubility and oral exposure [2].

Antiparasitic Drug Discovery Calcium Signaling Cancer Therapeutics

Impact of 3-Chlorobenzyl vs. 4-Chlorobenzyl Regioisomerism on Predicted Drug-Like Properties

Within the ATC series, the position of the chlorine substituent on the N1-benzyl group has been shown to significantly affect calculated physicochemical parameters [1]. The target compound bears a meta-chlorobenzyl (3-chlorobenzyl) at N1, whereas the closely related regioisomer 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide bears the chlorine at the para position. The meta-substitution pattern in the target compound increases topological polar surface area (TPSA) and reduces molecular planarity compared to the para-substituted regioisomer, potentially enhancing aqueous solubility at the expense of membrane permeability [1][2]. These regioisomer-dependent property shifts are consistent with the Brand et al. observation that meta-substituted benzyl analogs in the ATC series exhibited improved solubility and oral exposure relative to para-substituted counterparts [1].

Computational Chemistry ADME Prediction Medicinal Chemistry

Crystallographic and DFT Evidence for N-(4-Chlorophenyl) Amide Conformational Preferences in 1,2,3-Triazole-4-Carboxamides

Single-crystal X-ray diffraction and DFT analysis of the closely related compound N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CSD deposition) reveals that the 4-chlorophenyl amide motif adopts a specific orientation stabilized by N–H⋯N and C–H⋯N hydrogen bonds forming homodimers in the solid state [1]. DFT calculations further show that the HOMO is largely localized on the 4-chlorophenyl amide motif, while the LUMO resides on the aryltriazole grouping, establishing a well-defined charge-transfer character that is sensitive to substituent variation [1]. The target compound, sharing the same N-(4-chlorophenyl) amide group, is expected to exhibit analogous electronic structure and intermolecular interaction patterns, differentiating it from analogs with N-benzyl, N-alkyl, or N-heteroaryl substituents that lack this specific HOMO localization [2].

Structural Chemistry Crystallography Computational Chemistry

Optimal Application Scenarios for 5-Amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899981-32-9) in Scientific Research and Procurement


Antiparasitic Lead Optimization: Chagas Disease Drug Discovery Programs Requiring CAI-Divergent Chemical Matter

This compound is a direct entry point into the ATC sub-series prioritized by Brand et al. (2017) for T. cruzi inhibition. Programs seeking to avoid the calcium-channel-related toxicities associated with CAI can use this compound as a starting scaffold that retains the 5-amino-1,2,3-triazole-4-carboxamide core while lacking the benzophenone toxophore. The meta-chlorobenzyl and para-chlorophenyl substitution pattern aligns with the optimized branch of the ATC SAR that achieved submicromolar T. cruzi potency and significant oral exposure in mice [1].

Structure–Activity Relationship (SAR) Studies on N4-Amide Substitution in 1,2,3-Triazole-4-carboxamides

The N-(4-chlorophenyl) amide group constitutes a defined SAR probe for comparative binding studies against targets where the N-(benzodioxin) analog BDBM62512 shows weak or non-selective activity (e.g., EBNA1 IC₅₀ = 9.25 µM) [2]. Medicinal chemistry teams can pair this compound with the benzodioxin analog to interrogate the contribution of amide aryl ring electronics and sterics to target engagement across viral, parasitic, or oncology protein panels.

Crystallographic and Solid-State Chemistry Studies on N-(4-Chlorophenyl)-1,2,3-Triazole-4-carboxamides

Building on the crystallographic data for the N-(4-chlorophenyl)-5-cyclopropyl analog, which revealed N–H⋯N homodimer formation and HOMO localization on the 4-chlorophenyl amide motif, this compound can be used to experimentally determine whether the 5-amino group (absent in the cyclopropyl analog) introduces additional hydrogen-bond donors that alter dimer geometry and packing [3]. Such studies inform formulation development, salt selection, and co-crystal design for this chemotype.

Chemical Biology Probe Development Targeting the ATC-Responsive Parasite Proteome

With the ATC series having demonstrated phenotypic efficacy against intracellular T. cruzi amastigotes, this compound—bearing the specific 3-chlorobenzyl/4-chlorophenyl substitution—can serve as an affinity chromatography ligand or photoaffinity probe precursor for target deconvolution studies. Its structural divergence from the clinically tested CAI scaffold minimizes confounding off-target engagement with calcium signaling pathways, increasing the likelihood of identifying parasite-specific targets [1].

Quote Request

Request a Quote for 5-amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.